Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-6-methoxy-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-6-methoxy-, bromide
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Overview
Description
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-6-methoxy-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-6-methoxy-, bromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzothiazolium and hydroxyethyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-6-methoxy-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-6-methoxy-, bromide typically involves the condensation of appropriate benzothiazole derivatives with hydroxyethyl groups under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-6-methoxy-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-6-methoxy-, bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.
Scientific Research Applications
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-6-methoxy-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-6-methoxy-, bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-6-methoxy-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-6-methoxy-, bromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium derivatives: Compounds with similar benzothiazolium structures but different substituents.
Hydroxyethyl derivatives: Compounds with hydroxyethyl groups attached to different core structures.
Uniqueness
Benzothiazolium, 3-(2-hydroxyethyl)-2-(5-(3-(2-hydroxyethyl)-6-methoxy-2(3H)-benzothiazolylidene)-1,3-pentadienyl)-6-methoxy-, bromide is unique due to its specific combination of benzothiazolium and hydroxyethyl groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
63815-82-7 |
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Molecular Formula |
C25H27BrN2O4S2 |
Molecular Weight |
563.5 g/mol |
IUPAC Name |
2-[2-[5-[3-(2-hydroxyethyl)-6-methoxy-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-6-methoxy-1,3-benzothiazol-3-yl]ethanol;bromide |
InChI |
InChI=1S/C25H27N2O4S2.BrH/c1-30-18-8-10-20-22(16-18)32-24(26(20)12-14-28)6-4-3-5-7-25-27(13-15-29)21-11-9-19(31-2)17-23(21)33-25;/h3-11,16-17,28-29H,12-15H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
YKWBMACHHTUCPG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=CC=CC=CC3=[N+](C4=C(S3)C=C(C=C4)OC)CCO)S2)CCO.[Br-] |
Origin of Product |
United States |
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